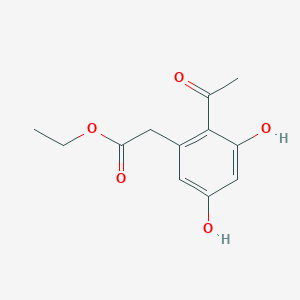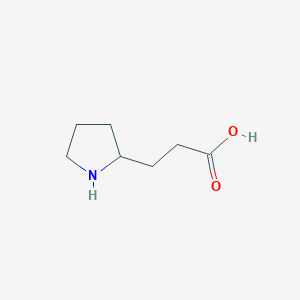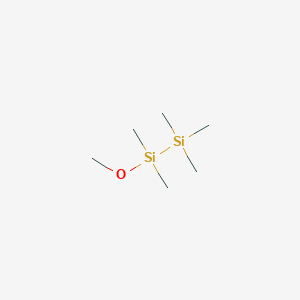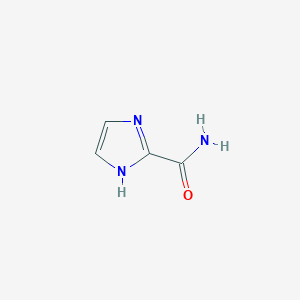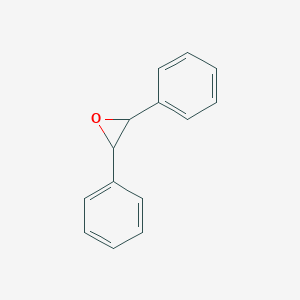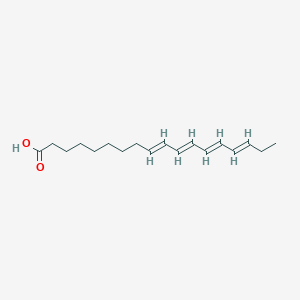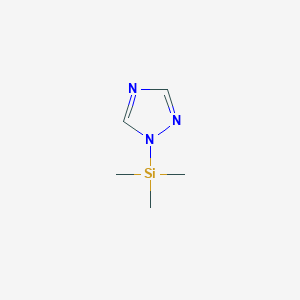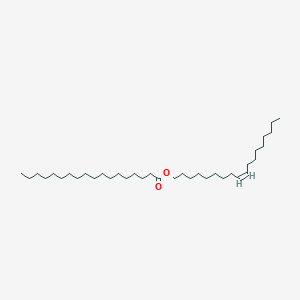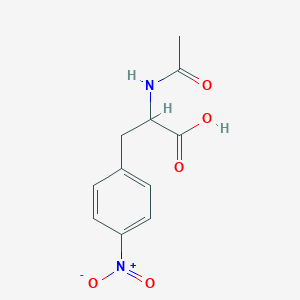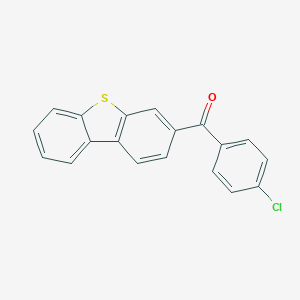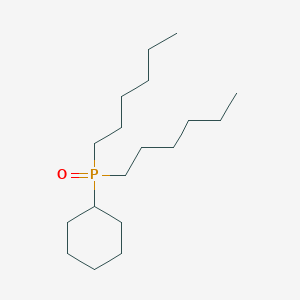
Phosphine oxide, cyclohexyldihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, cyclohexyldihexyl- is a chemical compound that is widely used in scientific research. It is a type of phosphine oxide that has been found to have various applications in the field of chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of phosphine oxide, cyclohexyldihexyl- is not fully understood. However, it is believed to act as a Lewis base, which means that it donates a pair of electrons to a metal ion to form a coordinate bond. This property makes it useful in the stabilization of metal complexes.
Effets Biochimiques Et Physiologiques
Phosphine oxide, cyclohexyldihexyl- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phosphine oxide, cyclohexyldihexyl- in lab experiments is its ability to stabilize metal complexes. This property makes it useful in the synthesis of organic compounds and in the study of various chemical reactions. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the use of phosphine oxide, cyclohexyldihexyl- in scientific research. One potential area of research is the development of new catalysts for chemical reactions. Another area of research is the study of the properties of metal complexes stabilized by this compound. Additionally, there is potential for the development of new drugs based on the properties of phosphine oxide, cyclohexyldihexyl-.
Méthodes De Synthèse
The synthesis of phosphine oxide, cyclohexyldihexyl- is a complex process that involves several steps. The most common method of synthesis involves the reaction of cyclohexyldihexylamine with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction results in the formation of phosphine oxide, cyclohexyldihexyl- as the final product.
Applications De Recherche Scientifique
Phosphine oxide, cyclohexyldihexyl- has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in organometallic chemistry, where it is used to stabilize metal complexes. It has also been used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Propriétés
Numéro CAS |
18470-21-8 |
|---|---|
Nom du produit |
Phosphine oxide, cyclohexyldihexyl- |
Formule moléculaire |
C18H37OP |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
dihexylphosphorylcyclohexane |
InChI |
InChI=1S/C18H37OP/c1-3-5-7-12-16-20(19,17-13-8-6-4-2)18-14-10-9-11-15-18/h18H,3-17H2,1-2H3 |
Clé InChI |
SXNHVRVUGYTRGR-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCCCC)C1CCCCC1 |
SMILES canonique |
CCCCCCP(=O)(CCCCCC)C1CCCCC1 |
Autres numéros CAS |
18470-21-8 |
Synonymes |
Cyclohexyldihexylphosphine oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



